PNMT Enzyme Inhibition Potency Comparison
The target compound was evaluated for in vitro inhibition of bovine phenylethanolamine N-methyltransferase (PNMT), yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay [1]. For context, the cognate substrate phenylethanolamine (the unsubstituted arylethanolamine parent scaffold) exhibits a Km for PNMT in the low micromolar range, indicating that the 2,4-dimethoxy substitution markedly reduces affinity for this enzyme's active site. While high-potency synthetic PNMT inhibitors achieve Ki values as low as 1.2 nM (e.g., PNMT-IN-1) , the target compound's weak affinity confirms its structural incompatibility with the PNMT catalytic pocket—a negative differentiation feature that may be advantageous in applications where PNMT inhibition is an undesired off-target liability.
| Evidence Dimension | PNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | Phenylethanolamine (Km for PNMT in low µM range); PNMT-IN-1 (Ki = 1.2 nM, IC₅₀ = 81 nM) |
| Quantified Difference | Target compound ~1000-fold weaker than substrate phenylethanolamine; ~10⁶-fold weaker than potent inhibitor PNMT-IN-1 |
| Conditions | Bovine adrenal PNMT radiochemical assay, in vitro |
Why This Matters
This data defines the compound's PNMT interaction profile for researchers designing catecholamine pathway modulators, helping avoid unintended PNMT engagement.
- [1] BindingDB. (2007). BDBM50367284 (CHEMBL291584): Ki data for phenylethanolamine N-methyltransferase (Bos taurus). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
